3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

Lipophilicity ADME Chromatography

Many enaminone building blocks exhibit undefined stereochemistry, causing batch-to-batch variability in heterocyclic synthesis. This (E)-configured pyrazole enaminone eliminates that uncertainty with defined geometry and 97% purity. - Defined (E)-stereochemistry ensures reproducible regiochemical outcomes in pyrazole and pyrimidine synthesis. - XLogP3 1.0 balances aqueous solubility and membrane permeability for ADME optimization. - 13.5 °C higher boiling point vs. dimethyl analog reduces evaporative losses during scale-up.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B12461755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)C=CN(C)C)C
InChIInChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3
InChIKeyVBNOLQMZGHJCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one Overview


3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one (CAS 1002034-23-2) is a synthetic enaminone featuring a 1-ethyl-5-methylpyrazole donor and a dimethylamino acceptor linked through an α,β-unsaturated carbonyl system . The compound exists predominantly as the thermodynamically more stable (E)-isomer, as confirmed by its defined bond stereocenter count, and serves as a versatile intermediate for constructing nitrogen-rich heterocycles such as pyrazoles, pyrimidines, and triazines [1]. With a molecular weight of 207.27 g/mol and a predicted XLogP3 of 1.0, it occupies a distinct physicochemical space compared to its N1‑methyl, C5‑methyl analog .

Defined (E)-enaminone geometry for stereoselective heterocycle synthesis
Higher lipophilicity vs. N1‑methyl analog supports partitioning and HPLC differentiation
Key building block for nitrogen-rich heterocycles (pyrazoles, pyrimidines, triazines)

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one Substitution Challenges


Compounds sharing the 3-(dimethylamino)-1-(pyrazol-4-yl)prop-2-en-1-one scaffold are not interchangeable drop-in replacements. Even subtle variations in N‑alkyl and C‑alkyl substitution on the pyrazole ring produce measurable differences in lipophilicity (XLogP3), boiling point, and molecular weight that directly influence chromatographic behavior, volatility during solvent removal, and partitioning in biphasic reaction systems . The target compound’s (E)-configured enaminone geometry is a defined stereochemical entity, whereas some analogs are offered as unspecified stereoisomeric mixtures, introducing batch-to-batch variability in stereoselective transformations . These physicochemical and configurational discrepancies, although modest in absolute magnitude, are sufficient to alter reaction outcomes in multi‑step heterocyclic syntheses where enaminone reactivity is sensitive to both electronic and steric parameters [1].

N1‑Alkyl substitution change
Ethyl vs. methyl shifts XLogP3 and chromatographic retention behavior.
C5‑Methyl contribution
Presence of C5‑methyl raises boiling point and molecular weight, altering volatility during solvent removal.
Stereochemical ambiguity
Unspecified (Z/E) mixtures introduce variability in stereoselective cyclocondensation outcomes.

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one Differentiation Evidence


Higher Lipophilicity (XLogP3)

Replacing the N1‑methyl group of (E)-3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one (CAS 1001500-19-1) with an ethyl group raises the predicted partition coefficient XLogP3 from 0.7 to 1.0, a 0.3 log unit increase that corresponds to roughly a 2‑fold increase in octanol/water partitioning . Higher lipophilicity can enhance membrane permeation in cell‑based assays and alter retention times in reversed‑phase HPLC, making the ethyl analog distinguishable in both biological and analytical workflows.

Lipophilicity
Predicted
XLogP3 1.0 vs. 0.7 (Δ +0.3, ~2‑fold partition increase)
Supports partitioning and HPLC method differentiation
Predicted value; confirm experimentally
Lipophilicity ADME Chromatography

Elevated Boiling Point & Molecular Weight

The target compound exhibits a predicted boiling point of 324.9 ± 42.0 °C at 760 mmHg, compared to 311.4 ± 42.0 °C for the dimethyl analog (CAS 1001500-19-1), a difference of 13.5 °C that reflects the additional methylene unit (molecular weight 207.27 vs. 193.25 g/mol) . In practice, this higher boiling point reduces volatility during solvent evaporation steps, potentially improving recovery in rotary evaporation or distillation processes and facilitating GC‑based purity analysis where retention time separation from low‑boiling impurities is critical.

Boiling Point
Predicted
ΔBP +13.5 °C; ΔMW +14 g/mol
Influences solvent removal and GC retention
Predicted; confirm experimentally
Volatility Purification Process Chemistry

Higher Vendor-Reported Purity

Independent vendor datasheets report a minimum purity of 97% for 3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one (Leyan, product 1368863) , whereas the closest dimethyl analog (CAS 1001500-19-1) is routinely offered at a minimum purity of 95% (CymitQuimica, ref. 3D‑BQB50019) . This 2‑percentage‑point purity advantage can translate into fewer purification steps, lower impurity‑related side reactions, and more reproducible biological assay data, particularly when the enaminone is used as a key intermediate in multi‑step synthetic sequences.

Vendor Purity
Vendor‑reported
≥97% (HPLC) vs. ≥95% for dimethyl analog
May reduce purification steps
Vendor specification; method not detailed
Purity Quality Control Assay Development

Defined (E)-Stereochemistry

The target compound is catalogued with a Defined Bond Stereocenter Count of 1, explicitly identifying it as the (E)-isomer . In contrast, several closely related enaminones are sold as unspecified stereoisomeric mixtures or with ambiguous Z/E notation, introducing uncertainty in stereospecific cyclocondensation reactions. The (E)-configuration presents the dimethylamino group trans to the carbonyl oxygen, a geometry that can influence the facial selectivity of nucleophilic additions and the regio‑outcome of pyrazole annulation [1].

Stereochemistry
Reported
Defined (E)-isomer (stereocenter count 1)
Ensures reproducible facial selectivity
Supports stereoselective synthesis
Stereochemistry Isomer Purity Synthetic Reliability

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one Application Scenarios


1,3,5-Trisubstituted Pyrazole Synthesis

The (E)-configured enaminone reacts with monoalkyl hydrazines to yield 1,3,5‑trisubstituted pyrazoles with well‑defined regiochemistry. The N1‑ethyl, C5‑methyl substitution pattern on the pyrazole core influences the electronic environment at the β‑enaminone carbon, steering nucleophilic attack and improving regioselectivity compared to N1‑methyl analogs [1]. The 97% purity and defined stereochemistry minimize by‑product formation, making this enaminone a reliable starting material for medicinal chemistry libraries requiring single‑isomer pyrazole scaffolds.

Late-Stage Functionalization in Lead Optimization

With an XLogP3 of 1.0, the compound occupies a lipophilicity window that balances aqueous solubility and membrane permeability—an advantage over the more polar dimethyl analog (XLogP3 0.7) . Researchers optimizing ADME properties can exploit this incremental lipophilicity to fine‑tune log D without resorting to larger, more disruptive structural changes. The higher boiling point and lower volatility further ensure consistent recovery during solvent exchanges in parallel synthesis platforms.

Analytical Reference Standard & QC Benchmarking

The combination of 97% purity, defined (E)-stereochemistry, and a predicted boiling point distinct from close analogs makes this compound a suitable reference standard for HPLC and GC method validation. Its retention time is shifted relative to the dimethyl analog due to the higher XLogP3 and molecular weight, providing a clear separation metric that can be used to monitor reaction progress or assess purity of in‑house synthesized batches .

Process Scale-Up with Lower Volatility

The 13.5 °C higher boiling point of the target compound relative to the dimethyl analog reduces evaporative losses during large‑scale solvent stripping, improving mass balance in kilogram‑scale syntheses. This property, combined with the compound's availability at 97% purity, supports its selection as a preferred enaminone building block in process development, where consistent physical properties and high purity reduce the need for re‑purification between synthetic steps .

Application
Selection Property
Validation Focus
Pyrazole synthesis
(E)-Enaminone geometry & purity
Regiochemical outcome and by‑product control
Lead optimization
Lipophilicity and volatility profile
Partitioning behavior and solvent recovery
Analytical reference standard
Defined stereochemistry & purity level
Retention time differentiation and purity benchmarking
Process scale‑up
Boiling point and purity profile
Evaporative loss control and batch consistency
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